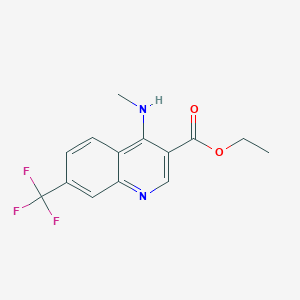

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC15893437

Molecular Formula: C14H13F3N2O2

Molecular Weight: 298.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13F3N2O2 |

|---|---|

| Molecular Weight | 298.26 g/mol |

| IUPAC Name | ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-7-19-11-6-8(14(15,16)17)4-5-9(11)12(10)18-2/h4-7H,3H2,1-2H3,(H,18,19) |

| Standard InChI Key | NZBKYAVUQIRMOW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC)C(F)(F)F |

Introduction

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. It is characterized by its unique trifluoromethyl and methylamino substituents, which contribute to its chemical properties and potential reactivity. The compound has a molecular formula and a molecular weight of approximately 300.25 g/mol, featuring a quinoline ring system with an ethyl ester functional group.

Synthesis

The synthesis of ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. These methods require careful control of reaction conditions to ensure high yields and purity of the final product. Common approaches include various coupling reactions and functional group transformations, which are critical for optimizing yield and purity.

Biological Activities

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate has shown potential as an antimicrobial agent, particularly against certain bacterial strains. Additionally, it may exhibit antitumor properties due to its ability to interfere with cellular processes. The trifluoromethyl group enhances interactions with biological targets, making this derivative a candidate for further pharmacological studies aimed at discovering new therapeutic agents.

Comparison with Similar Compounds

Several compounds share structural similarities with ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate. These include ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate and ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, which have different substituents that affect their chemical behavior and biological activity .

Table: Comparison of Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate with Similar Compounds

| Compound Name | CAS Number | Similarity Score | Notable Features |

|---|---|---|---|

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 391-02-6 | 0.95 | Hydroxy group enhances solubility and reactivity |

| Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | 23851-84-5 | 0.95 | Similar trifluoromethyl substitution |

| Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 31835-4 | 0.85 | Fluoro substitution alters electronic properties |

Potential Applications

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer drugs. Its unique structure and properties make it a valuable intermediate in organic synthesis for further modification and optimization.

Future Research Directions

Future studies should focus on understanding the interaction mechanisms of ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate with biological systems. This includes detailed pharmacokinetic and toxicity profiles to fully elucidate its therapeutic potential. Additionally, exploring its antifungal properties could expand its applications in agricultural chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume